Kazusamycin B

説明

特性

IUPAC Name |

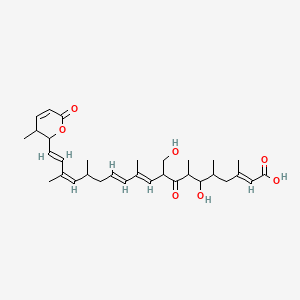

(2E,10E,12E,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35)/b10-8+,13-11+,21-17+,22-15-,23-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQHBJFDAPXZJM-BBHORLQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C=CC(=O)OC1/C=C/C(=C\C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107140-30-7 |

Source

|

| Record name | PD 124895 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107140307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery, Isolation, and Biological Significance of Kazusamycin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B, a potent antitumor antibiotic, was first isolated from the fermentation broth of Streptomyces sp. No. 81-484.[1][2] This macrolide compound has demonstrated significant cytocidal activities against various tumor cell lines, primarily through the induction of cell cycle arrest at the G1 phase. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, including available quantitative data, inferred experimental protocols, and a discussion of its potential therapeutic applications.

Discovery and Producing Organism

This compound was discovered as a novel antibiotic produced by the actinomycete strain Streptomyces sp. No. 81-484.[1][2] The producing organism was identified through screening programs aimed at discovering new antitumor agents from microbial sources.

Physicochemical Properties

This compound is characterized by the following physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C32H46O7 | [1] |

| Molecular Weight | 542 | [1] |

| Chemical Class | Polyketide Macrolide | [3] |

Fermentation and Isolation

Detailed protocols for the fermentation of Streptomyces sp. No. 81-484 for this compound production are not extensively detailed in publicly available literature. However, based on standard practices for Streptomyces fermentation for the production of secondary metabolites, a general workflow can be inferred.

Fermentation Protocol (Inferred)

A typical fermentation process for producing polyketides from Streptomyces involves the following stages:

-

Strain Maintenance and Inoculum Preparation: Streptomyces sp. No. 81-484 would be maintained on a suitable agar (B569324) medium to ensure viability and spore formation. A seed culture is then prepared by inoculating a liquid medium with spores or mycelial fragments and incubating until sufficient biomass is achieved.

-

Production Fermentation: The seed culture is transferred to a larger production fermenter containing a nutrient-rich medium. Fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound. While the specific medium composition for this compound production is not published, a typical Streptomyces fermentation medium might contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and essential minerals.

-

Monitoring: The fermentation process would be monitored for parameters such as biomass production, nutrient consumption, and the concentration of this compound in the broth.

Extraction and Purification Protocol (Inferred)

The extraction and purification of this compound from the fermentation broth generally involves the following steps, as suggested by the literature which mentions techniques like HPLC:[1]

-

Broth Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant, where this compound is primarily located.

-

Solvent Extraction: The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol, to partition this compound into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:

-

Silica Gel Chromatography: To separate compounds based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): A final polishing step using a reversed-phase column (e.g., C18) is often employed to obtain highly pure this compound.[1]

-

The following diagram illustrates a generalized workflow for the fermentation and isolation of this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent antitumor activity against a range of cancer cell lines.

In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified against several leukemia cell lines.

| Cell Line | Activity Metric | Concentration (µg/mL) | Reference |

| L1210 Leukemia | IC50 | 0.0018 | [1] |

| P388 Leukemia | IC100 | 0.0016 | [1] |

| Various Tumor Cells | IC50 (72h exposure) | ~0.001 (1 ng/mL) | [4] |

In Vivo Antitumor Activity

Mechanism of Action: G1 Phase Cell Cycle Arrest

The primary mechanism of action of this compound is the induction of cell cycle arrest at the G1 phase. This prevents cancer cells from entering the S phase, thereby inhibiting DNA replication and proliferation. While the precise molecular targets and signaling pathways are not fully elucidated, the G1 phase is controlled by a complex interplay of cyclins and cyclin-dependent kinases (CDKs). It is plausible that this compound modulates the activity of key G1 regulatory proteins such as Cyclin D, Cyclin E, CDK4, and CDK6, or their inhibitors.

The following diagram depicts a simplified representation of the G1/S checkpoint and the proposed point of intervention for this compound.

Biosynthesis

This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs). The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units. While the specific gene cluster and enzymatic pathway for this compound biosynthesis have not been reported, it is likely synthesized by a Type I PKS, which is common in Streptomyces for the production of complex macrolides.

A generalized scheme for polyketide biosynthesis is presented below.

Conclusion and Future Perspectives

This compound is a promising antitumor agent with potent in vitro and in vivo activities. Its mechanism of action, involving G1 cell cycle arrest, makes it an interesting candidate for further investigation in cancer therapy. Future research should focus on elucidating the specific molecular targets of this compound to better understand its mechanism of action. Furthermore, the identification and characterization of its biosynthetic gene cluster could enable the production of novel analogs with improved therapeutic properties through genetic engineering. The development of more detailed and optimized fermentation and purification protocols will also be crucial for the large-scale production of this compound for preclinical and potential clinical studies.

References

- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new antitumor antibiotic, kazusamycin [pubmed.ncbi.nlm.nih.gov]

- 3. [Studies on the new antibiotic kazusamycin and related substances] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Kazusamycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazusamycin B is a potent antitumor antibiotic isolated from Streptomyces sp. No. 81-484.[1][2] Structurally, it is characterized as an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring.[3] This document provides an in-depth overview of the biological activities of this compound, with a focus on its cytotoxic effects, mechanism of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers in oncology and drug discovery.

Cytotoxic and Antitumor Activity

This compound has demonstrated significant cytotoxic and antitumor effects across a range of cancer cell lines and in vivo tumor models.[1][2] Its activity is observed at very low concentrations, typically in the nanomolar range, highlighting its potential as a potent anticancer agent.

In Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated against various tumor cell lines. The half-maximal inhibitory concentration (IC50) and the 100% inhibitory concentration (IC100) values from these studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (ng/mL) | IC100 (ng/mL) | Exposure Time (hours) | Reference |

| HeLa | Cervical Cancer | ~1 | - | 72 | [][5] |

| L1210 | Murine Leukemia | 0.0018 (µg/mL) | - | Not Specified | [6][7] |

| P388 | Murine Leukemia | - | 0.0016 (µg/mL) | Not Specified | [6][7] |

| Various Tumor Cells | Various | ~1 | - | 72 | [2] |

In Vivo Antitumor Activity

Intraperitoneal administration of this compound has been shown to be effective in various murine tumor models. It exhibits a broad antitumor spectrum, inhibiting the growth of tumors such as Sarcoma 180 (S180), P388 leukemia, EL-4 lymphoma, and B16 melanoma.[2] Notably, it has also shown efficacy against doxorubicin-resistant P388 cells, as well as in models of hepatic and pulmonary metastases.[2] Furthermore, its activity has been observed in a human mammary cancer xenograft model (MX-1) in nude mice.[2] However, its efficacy against L1210 leukemia and the human lung cancer xenograft LX-1 was reported to be weaker.[2]

Mechanism of Action

The primary mechanism of action of this compound appears to be the induction of cell cycle arrest at the G1 phase and a moderate, specific inhibition of RNA synthesis.[3][6]

Cell Cycle Arrest

Studies on L1210 murine leukemia cells have shown that this compound arrests the cell cycle in the G1 phase.[3] This was observed in both synchronized and asynchronized cell populations. In synchronized cells, treatment with this compound prevented their progression into the S phase. In asynchronized cells, a significant accumulation of cells in the G1 phase was observed following treatment.[3]

Inhibition of RNA Synthesis

This compound has been found to moderately and specifically inhibit RNA synthesis in L1210 cells within 2 hours of exposure.[3][6] However, it is suggested that this inhibition might be a secondary effect resulting from structural abnormalities in the nuclei induced by the antibiotic.[3]

Hypothesized Signaling Pathway: Inhibition of Nuclear Export

Given the structural similarity of this compound to Leptomycin B, a well-characterized inhibitor of nuclear export, it is highly probable that this compound shares a similar mechanism of action.[8][9][10] Leptomycin B covalently binds to a cysteine residue in the nuclear export protein CRM1 (Chromosomal Region Maintenance 1, also known as Exportin 1), thereby blocking the transport of proteins and RNA from the nucleus to the cytoplasm.[1][9] This inhibition of nuclear export leads to the nuclear accumulation of various tumor suppressor proteins, such as p53, which can in turn trigger cell cycle arrest and apoptosis.[11][12][13][14]

The proposed signaling pathway for this compound is depicted in the following diagram:

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and information inferred from the available literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom microplates

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and resuspend cells in complete medium. Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of suspension cells like L1210.

Materials:

-

L1210 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% horse serum)

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture L1210 cells in suspension to a density of approximately 2-5 x 10^5 cells/mL. Treat the cells with the desired concentration of this compound (e.g., 5 ng/mL) for various time points (e.g., 4, 8, 12, 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet once with cold PBS. Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate the cells on ice for at least 30 minutes (or store at -20°C).

-

Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate at room temperature for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

In Vivo Antitumor Study

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound in a murine tumor model.

Materials:

-

BALB/c mice (or other appropriate strain)

-

Tumor cells (e.g., Sarcoma 180, P388)

-

This compound solution for injection

-

Sterile saline or other appropriate vehicle

-

Syringes and needles

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Inoculate the mice subcutaneously or intraperitoneally with a suspension of tumor cells (e.g., 1 x 10^6 cells per mouse).

-

Treatment: Once the tumors are established (e.g., palpable or a few days after i.p. injection), randomize the mice into treatment and control groups. Administer this compound intraperitoneally according to a predetermined schedule (e.g., daily or intermittently for a specified number of days). The control group should receive the vehicle only.

-

Monitoring: Monitor the mice regularly for signs of toxicity and measure tumor size (for subcutaneous models) using calipers. For ascites models, monitor survival time.

-

Data Analysis: For subcutaneous tumors, calculate the tumor volume and plot tumor growth curves. At the end of the experiment, excise and weigh the tumors. For survival studies, generate Kaplan-Meier survival curves. Analyze the data for statistically significant differences between the treatment and control groups.

Conclusion

This compound is a highly potent antitumor agent with a mechanism of action that likely involves the inhibition of nuclear export, leading to G1 phase cell cycle arrest. Its broad spectrum of activity in preclinical models, including against drug-resistant tumors, makes it a compelling candidate for further investigation and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and its therapeutic potential. Further studies are warranted to fully elucidate its molecular targets and signaling pathways, and to optimize its therapeutic application.

References

- 1. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of this compound on the cell cycle and morphology of cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. invivogen.com [invivogen.com]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. Nuclear export inhibitor leptomycin B induces the appearance of novel forms of human Mdm2 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

Kazusamycin B: A Novel Antitumor Antibiotic with Potent Cytotoxic Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kazusamycin B, a novel polyene antibiotic isolated from Streptomyces sp. No. 81-484, has demonstrated significant antitumor activity across a broad spectrum of cancer cell lines and in vivo tumor models. With a molecular weight of 542 and the chemical formula C32H46O7, this unsaturated, branched-chain fatty acid with a terminal delta-lactone ring exhibits potent cytocidal effects at nanomolar concentrations. Mechanistic studies, although not fully elucidated, point towards the induction of G1 phase cell cycle arrest and a moderate inhibition of RNA synthesis. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its cytotoxic profile, proposed mechanism of action, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development, facilitating further exploration of this compound's therapeutic potential.

Introduction

The search for novel and effective antitumor agents remains a cornerstone of cancer research. Natural products, particularly those derived from microbial sources, have historically been a rich reservoir of anticancer drugs. This compound emerges from this tradition as a promising antibiotic with potent cytotoxic properties against various cancer cells.[1][2] First isolated from the fermentation broth of Streptomyces sp. No. 81-484, this compound has shown a broad antitumor spectrum in both in vitro and in vivo studies.[1] Its unique chemical structure, characterized as an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring, distinguishes it from many conventional chemotherapeutic agents.[3] This document aims to consolidate the existing scientific data on this compound, offering a technical guide for the scientific community to foster further research and development.

Chemical and Physical Properties

This compound is a structurally distinct antibiotic. Its molecular formula is C32H46O7, corresponding to a molecular weight of 542.[2] The structure was established through physico-chemical properties and 13C NMR spectral analysis.[2] It is classified as an unsaturated, branched-chain fatty acid containing a terminal delta-lactone ring.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C32H46O7 | [2] |

| Molecular Weight | 542 | [2] |

| Chemical Class | Unsaturated, branched-chain fatty acid with a terminal delta-lactone ring | [3] |

| Source | Streptomyces sp. No. 81-484 | [2] |

Antitumor Activity

This compound has demonstrated potent antitumor activity against a wide range of cancer cell lines and experimental tumor models.

In Vitro Cytotoxicity

The in vitro cytotoxic effects of this compound are observed at very low concentrations. The IC50 (half-maximal inhibitory concentration) against the growth of various tumor cells is approximately 1 ng/ml following a 72-hour exposure.[1] The cytotoxicity of the antibiotic is dependent on the incubation time.[4]

Table 2: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |

| L1210 | Leukemia | 0.0018 µg/ml (1.8 ng/ml) | Not Specified | [2] |

| P388 | Leukemia | IC100: 0.0016 µg/ml (1.6 ng/ml) | Not Specified | [2] |

| HeLa | Cervical Cancer | ~1 ng/ml | 72 hours | [4] |

| General Tumor Cells | Various | ~1 ng/ml | 72 hours | [1] |

In Vivo Antitumor Efficacy

Intraperitoneal injection of this compound has been shown to be effective in inhibiting the growth of several murine tumors.[1] Notably, it has demonstrated activity against doxorubicin-resistant P388 leukemia, as well as metastatic models of liver and lung cancer.[1]

Table 3: In Vivo Antitumor Activity of this compound in Murine Models

| Tumor Model | Treatment Route | Efficacy | Reference |

| Sarcoma 180 (S180) | Intraperitoneal | Effective | [1] |

| P388 Leukemia | Intraperitoneal | Effective | [1] |

| EL-4 Lymphoma | Intraperitoneal | Effective | [1] |

| B16 Melanoma | Intraperitoneal | Effective | [1] |

| Doxorubicin-resistant P388 | Intraperitoneal | Active | [1] |

| L5178Y-ML Hepatic Metastases | Intraperitoneal | Active | [1] |

| 3LL Pulmonary Metastases | Intraperitoneal | Active | [1] |

| MX-1 Human Mammary Cancer Xenograft | Intraperitoneal | Active | [1] |

| L1210 Leukemia | Intraperitoneal | Weaker Activity | [1] |

| LX-1 Human Lung Cancer Xenograft | Intraperitoneal | Weaker Activity | [1] |

The effective dose and toxicity of this compound are highly dependent on the tumor line and the treatment regimen used.[1] Intermittent administration has been shown to reduce cumulative toxicity without compromising the therapeutic effect when compared to successive administration schedules.[1]

Mechanism of Action

The precise molecular mechanism underlying the antitumor activity of this compound is not yet fully understood. However, initial studies have provided some key insights.

Cell Cycle Arrest

This compound has been shown to inhibit cell growth by arresting the cell cycle at the G1 phase. This effect was observed in L1210 leukemia cells treated with the antibiotic.

Inhibition of Macromolecular Synthesis

Studies in L1210 cells have indicated that this compound moderately but specifically inhibits RNA synthesis at early time points (around 2 hours of exposure). However, it is suggested that this may be a secondary effect resulting from structural abnormalities in the nuclei induced by the antibiotic.

Putative Signaling Pathways

While direct evidence is limited, the induction of G1 phase cell cycle arrest by this compound suggests a potential modulation of key regulatory proteins. A hypothetical pathway is presented below, which warrants further experimental validation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antitumor effects of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or solubilization buffer

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for the desired time. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Cell Cycle and Apoptosis Proteins

This protocol is used to investigate the effect of this compound on the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Cyclin D1, CDK4, p21, Caspase-3, Bax, Bcl-2, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative protein expression levels.

Future Directions

While this compound has demonstrated significant promise as an antitumor agent, further research is crucial to fully understand its therapeutic potential. Key areas for future investigation include:

-

Elucidation of the Molecular Target(s): Identifying the direct molecular target(s) of this compound is paramount to understanding its mechanism of action.

-

Detailed Signaling Pathway Analysis: Comprehensive studies are needed to delineate the specific effects of this compound on cell cycle regulatory proteins (Cyclins, CDKs, CKIs) and the key components of the apoptotic machinery (caspases, Bcl-2 family proteins).

-

In Vivo Efficacy in a Broader Range of Models: Evaluating the efficacy of this compound in additional preclinical cancer models, including patient-derived xenografts, will be essential.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary for its development as a clinical candidate.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a potent antitumor antibiotic with a unique chemical structure and significant cytotoxic activity against a variety of cancer cells. Its ability to induce G1 phase cell cycle arrest highlights its potential as a novel therapeutic agent. The detailed experimental protocols provided in this guide are intended to facilitate further research into its mechanism of action and preclinical development. A deeper understanding of the molecular pathways modulated by this compound will be critical in realizing its full therapeutic potential in the fight against cancer.

References

- 1. Induction of apoptosis by polyunsaturated fatty acids and its relationship to fatty acid inhibition of carnitine palmitoyltransferase I activity in Hep2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidized unsaturated fatty acids induce apoptotic cell death in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis by dietary polyunsaturated fatty acids in human leukemic cells is not associated with DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Core Mechanism of Kazusamycin B-Induced G1 Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B, a potent antibiotic isolated from Streptomyces sp. No. 81-484, has demonstrated significant antitumor activity, notably by inducing cell cycle arrest at the G1 phase in cancer cell lines such as murine L1210 leukemia.[1][2] While the precise molecular cascade leading to this G1 arrest has not been fully elucidated in the existing scientific literature, this technical guide synthesizes the available data and puts forth a well-supported hypothetical mechanism. Based on its observed inhibitory effect on RNA synthesis, we propose that this compound disrupts the expression of key G1 regulatory proteins, leading to a cascade of events that halt cell cycle progression.[1][3] This document provides a comprehensive overview of the known properties of this compound, a proposed mechanism of action, detailed experimental protocols to investigate this hypothesis, and visual diagrams of the implicated signaling pathways.

Introduction to this compound

This compound is an unsaturated fatty acid derivative with potent cytotoxic effects against a range of tumor cells.[2] Its primary characterized cellular effect is the induction of a robust G1 phase cell cycle arrest, preventing cells from entering the DNA synthesis (S) phase.[1][3] Additionally, studies have shown that this compound moderately inhibits RNA synthesis, a critical process for the production of proteins required for cell cycle progression.[1][3] This inhibition of transcription is the likely upstream event triggering the G1 arrest.

Quantitative Data Summary

The following table summarizes the reported cytotoxic and growth-inhibitory activities of this compound against various cancer cell lines.

| Cell Line | Assay | Parameter | Value | Exposure Time | Reference |

| L1210 Leukemia | Cytotoxicity | IC50 | 0.0018 µg/mL | Not Specified | [2] |

| P388 Leukemia | Cytotoxicity | IC100 | 0.0016 µg/mL | Not Specified | [2] |

| Various Tumor Cells | Growth Inhibition | IC50 | ~1 ng/mL | 72 hours | [4] |

| L1210 Cells | Cell Cycle Arrest | Concentration | 5 ng/mL | 24 hours | [5] |

Proposed Mechanism of G1 Cell Cycle Arrest

Given the absence of direct experimental evidence on the specific molecular targets of this compound within the G1 phase machinery, we propose a hypothetical mechanism centered on its known ability to inhibit RNA synthesis. The G1 phase of the cell cycle is exquisitely sensitive to the levels of key regulatory proteins, many of which have short half-lives. Inhibition of their transcription would rapidly deplete their protein levels, leading to cell cycle arrest.

The proposed cascade is as follows:

-

Inhibition of RNA Synthesis: this compound enters the cell and interferes with the process of transcription, leading to a global or specific reduction in messenger RNA (mRNA) synthesis.

-

Depletion of Cyclin D1: Cyclin D1, a critical G1 cyclin, is an unstable protein with a short half-life. Reduced transcription of the CCND1 gene would lead to a rapid decrease in cyclin D1 protein levels.

-

Inactivation of CDK4/6: Cyclin D1 is the regulatory partner for cyclin-dependent kinases 4 and 6 (CDK4/6). The depletion of cyclin D1 would prevent the formation of active Cyclin D1-CDK4/6 complexes.

-

Hypophosphorylation of Retinoblastoma Protein (Rb): A primary function of active Cyclin D1-CDK4/6 is to phosphorylate the Retinoblastoma protein (Rb). In the absence of active CDK4/6, Rb remains in its hypophosphorylated, active state.

-

Sequestration of E2F Transcription Factors: Hypophosphorylated Rb binds to and sequesters the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry (e.g., cyclin E, cyclin A, and DNA synthesis enzymes).

-

G1 Arrest: The inability to express S-phase-promoting genes results in the cell arresting in the G1 phase.

-

(Possible) Involvement of CDK Inhibitors (p21/p27): While not directly evidenced, it is also plausible that the inhibition of RNA synthesis could affect the expression levels of CDK inhibitors like p21WAF1/CIP1 and p27KIP1, which could further contribute to the inhibition of CDK activity and G1 arrest.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.

Experimental Protocols

The following are standard protocols that can be employed to investigate the proposed mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Line: L1210 (murine lymphocytic leukemia) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 ng/mL). Treat cells for specified time points (e.g., 6, 12, 24, 48 hours). A vehicle control (DMSO) should be run in parallel.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvest: After treatment, harvest approximately 1 x 10^6 cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cells in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium (B1200493) iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel. The data is then analyzed using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: After treatment, harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin D1, CDK4, p-Rb (Ser780), total Rb, p21, p27, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.

Experimental Workflow Diagram

Caption: General experimental workflow to elucidate the G1 arrest mechanism.

Conclusion and Future Directions

This compound is a promising antitumor agent that induces G1 cell cycle arrest. While its exact molecular mechanism remains to be definitively established, the hypothesis that it acts through the inhibition of RNA synthesis, leading to the depletion of critical G1 regulatory proteins, provides a strong framework for future research. The experimental protocols outlined in this guide offer a clear path to testing this hypothesis and further elucidating the therapeutic potential of this compound. Future studies should focus on identifying the specific RNA polymerase or transcription factors targeted by this compound and exploring its efficacy in a broader range of cancer models, including in vivo studies. A deeper understanding of its mechanism will be crucial for its potential development as a clinical anticancer agent.

References

- 1. Effects of leptomycin B on the cell cycle of fibroblasts and fission yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Leptomycin B-induced apoptosis is mediated through caspase activation and down-regulation of Mcl-1 and XIAP expression, but not through the generation of ROS in U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leptomycin B stabilizes and activates p53 in primary prostatic epithelial cells and induces apoptosis in the LNCaP cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of cell cycle arrest effects of actinomycin D at G1 phase using proteomic methods in B104-1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogues of Kazusamycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B, a potent antitumor antibiotic, has garnered significant interest within the scientific community due to its pronounced cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current knowledge on this compound and its structural analogues. It delves into their biological activities, with a focus on cytotoxicity and mechanism of action. This document summarizes available quantitative data, outlines experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows to facilitate further research and drug development efforts in this promising area. While the synthesis of novel analogues of the related Kazusamycin A has been reported, detailed public information on the specific structures and corresponding biological activities of potent this compound analogues remains limited.

Introduction

This compound is a natural product isolated from Streptomyces sp. No. 81-484.[1] Structurally, it is characterized as an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring.[2] Both this compound and its close analogue, Kazusamycin A, have demonstrated significant antitumor properties.[2][3] this compound exhibits a broad antitumor spectrum in both in vitro and in vivo models.[3] Its mechanism of action is linked to the inhibition of cell growth and the induction of cell cycle arrest at the G1 phase.[4] This guide aims to consolidate the existing data on this compound and its analogues to serve as a valuable resource for researchers in the field.

Biological Activity and Quantitative Data

This compound has shown potent cytotoxic activity against a range of tumor cell lines. The IC50 (half-maximal inhibitory concentration) values highlight its efficacy, often in the nanomolar range.

Table 1: Cytotoxicity of this compound against various cell lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (hours) | Reference |

| L1210 | Leukemia | 0.0018 | Not Specified | [1] |

| P388 | Leukemia | 0.0016 (IC100) | Not Specified | [1] |

| HeLa | Cervical Cancer | ~0.001 | 72 | [5] |

Note: The original literature for P388 reports an IC100 value.

Studies on analogues of the closely related Kazusamycin A have been conducted with the goal of reducing toxicity while maintaining potent antitumor activity. Research by Ando et al. described the design and synthesis of novel Kazusamycin A derivatives. While the specific structures and detailed cytotoxicity data for the most potent analogues are not publicly available in the cited literature, the study reported that two of the synthesized derivatives exhibited comparable potency to the parent Kazusamycin A against the HPAC (human pancreatic adenocarcinoma) cell line.[6]

Mechanism of Action: G1 Cell Cycle Arrest

A key aspect of this compound's antitumor activity is its ability to induce cell cycle arrest at the G1 phase.[4] This prevents cancer cells from progressing to the S phase, during which DNA replication occurs, thereby inhibiting proliferation. While the precise molecular targets of this compound within the G1 checkpoint machinery have not been fully elucidated in the available literature, the general mechanism of G1 phase regulation involves a complex interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).

A generalized signaling pathway for the G1/S phase transition is depicted below. It is hypothesized that this compound perturbs this pathway, leading to cell cycle arrest.

Caption: Generalized G1/S phase transition pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

This protocol is a generalized representation based on standard cell-based assays.

-

Cell Culture: Cancer cell lines (e.g., L1210, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: this compound or its analogues are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in the cell culture medium.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with medium containing various concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).[5]

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Synthesis and Evaluation Workflow for Novel Analogues

The development of novel structural analogues of natural products like this compound typically follows a structured workflow, from initial design to biological evaluation.

Caption: General workflow for analogue development.

Conclusion and Future Directions

This compound remains a compelling lead compound for the development of novel anticancer agents. Its potent cytotoxicity and mechanism of action through G1 cell cycle arrest provide a strong foundation for further investigation. However, a significant gap exists in the publicly available literature regarding the specific structural details and comprehensive biological data of its potent analogues. Future research should focus on:

-

Total Synthesis and Analogue Generation: The total synthesis of this compound would enable the generation of a diverse library of structural analogues for comprehensive structure-activity relationship (SAR) studies.

-

Elucidation of Molecular Targets: Identifying the specific molecular targets of this compound within the G1 checkpoint pathway is crucial for a complete understanding of its mechanism of action and for rational drug design.

-

Toxicology Studies: In-depth toxicological profiling of this compound and its analogues is necessary to identify candidates with improved therapeutic indices.

The pursuit of these research avenues will be instrumental in unlocking the full therapeutic potential of the Kazusamycin scaffold in cancer therapy.

References

- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Studies on the new antibiotic kazusamycin and related substances] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of novel kazusamycin A derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Evaluation of Kazusamycin B Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B, a potent macrolactam antibiotic isolated from Streptomyces sp., has demonstrated significant antitumor properties, making it a compelling lead compound for oncological research.[1][2] Its complex structure, characterized by an unsaturated, branched-chain fatty acid with a terminal δ-lactone ring, presents both a formidable synthetic challenge and a rich scaffold for medicinal chemistry exploration.[3] However, issues such as toxicity and the need for multi-step synthesis necessitate the development of novel derivatives with an improved therapeutic index.[4] This technical guide provides an in-depth overview of the synthesis of this compound derivatives, focusing on strategic approaches to the macrolactam core, detailed experimental protocols for key transformations, and methodologies for biological evaluation. The document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation antitumor agents based on the Kazusamycin scaffold.

Introduction to this compound

This compound is a novel antibiotic with a molecular weight of 542 (C₃₂H₄₆O₇) isolated from the fermentation broth of Streptomyces sp. No. 81-484.[1] It exhibits potent in vitro and in vivo antitumor activity across a broad spectrum of cancer cell lines and experimental tumors.[2]

Structure

The structure of this compound was established through physicochemical and spectral analysis.[1][3] It features a 16-membered macrolactam ring, a conjugated diene system, and multiple stereocenters. A closely related analog, Kazusamycin A, has also been identified and synthesized.[5] The core structural feature driving its biological activity is believed to be the α,β-unsaturated δ-lactone moiety, which can react with biological nucleophiles via a Michael-type addition.[4]

Biological Activity and Therapeutic Potential

This compound displays potent cytocidal activities against various cancer cell lines.[1] For instance, it has an IC₅₀ of approximately 1 ng/mL against HeLa cells after a 72-hour exposure.[6] Its efficacy has been demonstrated in several murine tumor models, including S180, P388, EL-4, and B16, as well as against doxorubicin-resistant P388 cells.[2] This broad antitumor spectrum underscores its potential as a foundational molecule for the development of new cancer therapeutics.[2]

Rationale for Derivative Synthesis

While this compound is a potent antitumor agent, the development of derivatives is crucial for several reasons:

-

Toxicity Reduction : The high reactivity of the α,β-unsaturated δ-lactone can lead to off-target effects and associated toxicity. Derivatives with modified reactivity at this site may exhibit a better safety profile.[4]

-

Improved Pharmacokinetics : Modification of the Kazusamycin scaffold can alter its solubility, metabolic stability, and other pharmacokinetic properties.

-

Structure-Activity Relationship (SAR) Studies : Synthesizing a library of derivatives allows for a systematic investigation of which structural motifs are essential for antitumor activity, guiding the design of more potent and selective compounds.[4]

-

Overcoming Resistance : Novel analogs may be effective against tumors that have developed resistance to existing chemotherapeutic agents.[2]

General Synthetic Strategies for the Macrolactam Core

The synthesis of a large, complex macrocycle like this compound is a significant undertaking. The key strategic step is the macrocyclization to form the 16-membered ring. Macrolactamization, the formation of an amide bond to close the ring, is a common and effective approach.[7]

A generalized workflow for the synthesis and evaluation of this compound derivatives is outlined below. This process begins with the design of target molecules, followed by the synthesis of a linear precursor, a crucial macrocyclization step, and finally, purification and biological assessment.

Caption: Workflow for this compound Derivative Synthesis and Evaluation.

Key Macrocyclization Methods

Several methods can be employed for the critical macrolactamization step. The choice of reagent is critical to achieving high yields in this entropically disfavored ring-closing reaction.[7][8]

-

Carbodiimide-based Reagents : A mixture of a carbodiimide (B86325) (e.g., DCC, EDC) and an additive such as HOBt or HOAt can generate an activated ester in situ, which then reacts with the terminal amine.[7]

-

Uronium/Aminium-based Reagents : Reagents like HATU, HBTU, and TBTU are highly efficient for amide bond formation and are frequently used in macrolactamization.[7]

-

Yamaguchi Macrolactonization : While originally for lactones, the principles of the Yamaguchi protocol (using 2,4,6-trichlorobenzoyl chloride) can be adapted for lactam formation.[7]

The diagram below illustrates a generic macrolactamization reaction, a pivotal step in the synthesis of the Kazusamycin core structure.

Caption: General Scheme for Macrolactamization.

Biological Evaluation and Data

The ultimate goal of synthesizing this compound derivatives is to identify compounds with superior biological profiles. This involves a series of in vitro and in vivo assays.

Cytotoxicity Screening

The primary assay is to determine the cytotoxicity of the novel compounds against a panel of human cancer cell lines. The data below is based on reported activities for this compound and novel derivatives of the closely related Kazusamycin A, which serve as a benchmark for new compound evaluation.[1][2][4]

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| This compound | L1210 Leukemia | 0.0018 | [1] |

| This compound | P388 Leukemia | 0.0016 (IC₁₀₀) | [1] |

| Kazusamycin A | HPAC (Pancreatic) | 0.00005 | [4] |

| Derivative 1 (KA) | HPAC (Pancreatic) | 0.00004 | [4] |

| Derivative 2 (KA) | HPAC (Pancreatic) | 0.00007 | [4] |

| Derivative 3 (KA) | HPAC (Pancreatic) | > 1 | [4] |

Data for derivatives are from studies on Kazusamycin A (KA) and are presented as a proxy for potential this compound derivative evaluation.[4]

Toxicity Assessment

A critical aspect of derivative development is assessing toxicity to select candidates with a wider therapeutic window. For Kazusamycin A derivatives, hepatic toxicity was evaluated and found to be significantly lower than that of the parent compound.[4]

| Compound | Hepatic Toxicity (LD₅₀ in mice, mg/kg) | Reference |

| Kazusamycin A | < 1 | [4] |

| Derivative 1 (KA) | > 10 | [4] |

| Derivative 2 (KA) | > 10 | [4] |

Data from studies on Kazusamycin A (KA).[4]

Potential Signaling Pathway

The precise molecular mechanism of action for this compound has not been fully elucidated. However, potent antitumor agents often induce cell death through the activation of apoptotic signaling pathways. It is plausible that this compound or its derivatives could trigger apoptosis by inhibiting key survival signals or activating pro-death pathways, potentially involving the mitochondria and caspase cascade.

The following diagram illustrates a generalized apoptotic pathway that could be initiated by a cytotoxic agent like this compound.

Caption: A Potential Apoptotic Pathway Induced by this compound.

Detailed Experimental Protocols

Protocol for Macrolactamization using HATU

This protocol describes a general procedure for the intramolecular cyclization of a linear amino-acid precursor to form the macrolactam core.

Materials:

-

Seco-amino acid precursor

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve the linear seco-amino acid precursor in anhydrous DCM or DMF to a final concentration of 0.001 M. This high dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

-

The reaction is carried out under an inert atmosphere of argon or nitrogen.

-

Add DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve HATU (1.5 equivalents) in a minimal amount of anhydrous DCM or DMF.

-

Add the HATU solution dropwise to the precursor solution over a period of 6-12 hours using a syringe pump. A slow addition rate is essential for maintaining high dilution conditions.

-

Allow the reaction to stir at room temperature for an additional 12-24 hours after the addition is complete.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica (B1680970) gel to yield the desired macrolactam.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of synthesized derivatives against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HPAC, P388)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Synthesized this compound derivatives dissolved in DMSO (stock solution)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds (this compound derivatives) in the culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

After 24 hours, remove the medium from the wells and add 100 µL of the serially diluted compounds. Each concentration should be tested in triplicate.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The development of this compound derivatives represents a promising avenue in the search for novel antitumor agents. By leveraging modern synthetic methodologies, particularly for the challenging macrolactamization step, it is possible to generate a diverse library of analogs. The strategic modification of the Kazusamycin scaffold, guided by SAR and aimed at reducing the reactivity of the lactone warhead, has the potential to yield compounds with enhanced therapeutic efficacy and a more favorable safety profile.[4] The protocols and data presented in this guide offer a framework for the rational design, synthesis, and evaluation of these complex natural product derivatives, paving the way for future breakthroughs in cancer therapy.

References

- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural study of a new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of novel kazusamycin A derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First total synthesis of the antitumor compound (-)-kazusamycin A and absolute structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling the Structure-Activity Relationship of Kazusamycin B Analogues: A Technical Guide for Drug Development Professionals

For Immediate Release

In the landscape of oncology research, the quest for potent and selective anticancer agents is perpetual. Kazusamycin B, a macrocyclic lactone antibiotic, has demonstrated significant cytotoxic and antitumor activities, positioning it as a compelling scaffold for the development of novel cancer therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound analogues, offering valuable insights for researchers, scientists, and drug development professionals. This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways to facilitate a comprehensive understanding of these promising compounds.

Core Findings in Structure-Activity Relationships

The antitumor properties of this compound and its analogues are intrinsically linked to their unique structural features. A pivotal determinant of their biological activity is the α,β-unsaturated δ-lactone moiety. Research into Kazusamycin A, a closely related analogue, has revealed that modifications to this reactive group can significantly impact both potency and toxicity.

A key study focused on the design and synthesis of novel Kazusamycin A derivatives where the α,β-unsaturated δ-lactone was modified to decrease its reactivity towards Michael-type additions. This strategic alteration aimed to mitigate hepatic toxicity while preserving or enhancing cytotoxic effects against cancer cells. The findings from this research underscore the importance of the lactone ring's electrophilicity in the compound's biological profile.

Quantitative Analysis of Cytotoxicity

The cytotoxic potency of this compound and its analogues has been evaluated against various human cancer cell lines. The following tables summarize the available quantitative data, providing a clear comparison of the activities of these compounds.

Table 1: Cytotoxicity of this compound

| Compound | Cell Line | IC50 (µg/mL) |

| This compound | L1210 (Murine Leukemia) | 0.0018[1] |

| This compound | P388 (Murine Leukemia) | ~0.001 (around 1 ng/mL)[2] |

Table 2: Cytotoxicity of Novel Kazusamycin A Analogues against HPAC Human Pancreatic Cancer Cells

| Compound | Structural Modification | IC50 (nM) |

| Kazusamycin A | Parent Compound | 0.23 |

| Analogue 1 | Modified α,β-unsaturated δ-lactone | 0.24 |

| Analogue 2 | Modified α,β-unsaturated δ-lactone | 0.32 |

| Analogue 3 | Modified α,β-unsaturated δ-lactone | >1000 |

| Analogue 4 | Modified α,β-unsaturated δ-lactone | >1000 |

Note: The specific structural details of Analogues 1-4 are proprietary to the cited research publication.

The data clearly indicates that specific modifications to the lactone ring can maintain potent cytotoxicity, comparable to the parent compound, while other alterations can lead to a significant loss of activity. These findings are critical for guiding the design of future analogues with improved therapeutic indices.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay against HPAC Cells

This protocol is based on the methodology described for the evaluation of Kazusamycin A analogues.

-

Cell Culture: Human pancreatic adenocarcinoma (HPAC) cells are maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Preparation: Test compounds (Kazusamycin A and its analogues) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Serial dilutions are then made with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assays should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Cell Seeding: HPAC cells are seeded into 96-well microplates at a density of 3 x 10³ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are then incubated for an additional 72 hours.

-

Viability Assessment (MTT Assay):

-

Following the 72-hour incubation, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

-

The plates are incubated for another 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

This compound has been shown to inhibit cell growth by arresting the cell cycle at the G1 phase.[3] This critical checkpoint is regulated by a complex interplay of cyclins and cyclin-dependent kinases (CDKs). While the precise molecular targets of this compound are still under investigation, its effect on the G1 phase suggests an interference with the signaling cascade that governs the G1 to S phase transition.

The following diagram illustrates the logical workflow of a typical structure-activity relationship study for this compound analogues.

References

- 1. KEGG PATHWAY: hsa04210 [kegg.jp]

- 2. First total synthesis of the antitumor compound (-)-kazusamycin A and absolute structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of novel kazusamycin A derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Kazusamycin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B, a potent antitumor antibiotic isolated from Streptomyces sp., has demonstrated significant cytotoxic effects against a range of cancer cell lines. This document provides a comprehensive technical overview of the current understanding of this compound's potential therapeutic targets. It consolidates available quantitative data on its bioactivity, details established experimental protocols for its study, and visualizes its known cellular effects. While the direct molecular targets of this compound remain an active area of investigation, this guide synthesizes the existing evidence to provide a foundational resource for researchers and drug development professionals seeking to explore its therapeutic applications.

Introduction

This compound is a polyene macrolide antibiotic that has garnered interest for its potent in vitro and in vivo antitumor activities.[1][2] Structurally, it is characterized as an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring.[3] Early studies have established its broad-spectrum cytotoxicity against various cancer cell lines, including murine tumors and human cancer xenografts.[1] Notably, this compound has been shown to induce cell cycle arrest at the G1 phase and moderately inhibit RNA synthesis, pointing towards its interference with fundamental cellular processes.[4] This guide aims to provide a detailed technical summary of the known biological effects and potential therapeutic targets of this compound, with a focus on presenting actionable data and methodologies for the research community.

Quantitative Bioactivity Data

The cytotoxic and cytostatic effects of this compound have been quantified across various cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (IC100) values, providing a comparative reference for its potency.

| Cell Line | IC50 | Exposure Time | Reference |

| HeLa | ~1 ng/mL | 72 hours | [5] |

| L1210 Leukemia | 0.0018 µg/mL (1.8 ng/mL) | Not Specified | [1] |

| Various Tumor Cells | ~1 ng/mL | 72 hours | [2] |

| Cell Line | IC100 | Exposure Time | Reference |

| P388 Leukemia | 0.0016 µg/mL (1.6 ng/mL) | Not Specified | [1] |

Known Cellular Effects and Potential Therapeutic Targets

While the direct molecular binding partners of this compound are yet to be definitively identified, its observed effects on cellular processes provide strong indications of its potential therapeutic targets and mechanisms of action.

Cell Cycle Regulation: G1 Phase Arrest

A primary and well-documented effect of this compound is its ability to induce cell cycle arrest at the G1 phase.[4] This suggests that this compound may directly or indirectly target key regulators of the G1/S checkpoint.

-

Cyclin-Dependent Kinases (CDK4/CDK6): These kinases, in complex with Cyclin D, are crucial for progression through the G1 phase. Inhibition of CDK4/6 activity is a common mechanism for G1 arrest.

-

Cyclin D and Cyclin E: These cyclins are essential for the activation of CDKs in the G1 and S phases, respectively.

-

CDK Inhibitors (p21, p27): Upregulation of these inhibitor proteins can halt the cell cycle in G1.

The precise mechanism by which this compound enforces this G1 arrest remains to be elucidated. Further investigation into the expression and phosphorylation status of these cell cycle components following this compound treatment is warranted.

Inhibition of RNA Synthesis

This compound has been observed to moderately and specifically inhibit RNA synthesis within a few hours of cell exposure.[4] This suggests a potential interaction with components of the transcriptional machinery.

-

RNA Polymerases: As the core enzymes responsible for transcription, RNA polymerases are plausible targets for inhibitory molecules.

-

Transcription Factors: Interference with the function of essential transcription factors could also lead to a reduction in overall RNA synthesis.

The specificity of this inhibition and its direct molecular target within the transcription process are key areas for future research.

Induction of Apoptosis

Given its potent cytotoxic activity, it is highly probable that this compound induces programmed cell death, or apoptosis. While specific studies on this compound-induced apoptosis are limited, the general pathways of apoptosis provide a framework for potential targets.

-

Bcl-2 family proteins (Bcl-2, Bax): The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate.

-

Caspases (e.g., Caspase-3, Caspase-9): These proteases are the executioners of apoptosis, and their activation is a hallmark of this process.

Future studies should investigate the effects of this compound on the expression and activation of these key apoptotic regulators.

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key experiments cited in the literature and relevant to its study.

Cell Viability and Cytotoxicity Assay (IC50 Determination)

This protocol is a general guideline for determining the IC50 of this compound using a colorimetric assay such as the MTT or XTT assay.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT or XTT reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubate the plate for the desired exposure time (e.g., 72 hours).

-

Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.

-